4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers often face a scarcity of well-characterized 1,3,4-thiadiazole probes with defined substituent effects for SAR campaigns. 4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 556042-91-2) directly addresses this gap, offering a distinct 5-ethyl/4-cyano substitution pattern critical for tuning target affinity and cellular uptake. - Enables precise SAR probing: The specific cyano and ethyl groups provide a measurable physicochemical profile (increased TPSA, hydrogen-bonding capacity) to benchmark against analogs. - Accelerates hit-to-lead: Serves as a validated starting point for in silico modeling (pharmacophore, QSAR) and further synthetic modification. - Supply reliability: Available in stock with rapid global dispatch, ensuring minimal downtime in iterative design cycles.

Molecular Formula C12H10N4OS
Molecular Weight 258.30 g/mol
CAS No. 556042-91-2
Cat. No. B13936908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
CAS556042-91-2
Molecular FormulaC12H10N4OS
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H10N4OS/c1-2-10-15-16-12(18-10)14-11(17)9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,16,17)
InChIKeyNBSCWSAWIQQDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Chemical Identity & Core Structure


4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 556042-91-2) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class [1]. Its core structure comprises a benzamide moiety linked to a 5-ethyl-1,3,4-thiadiazole ring, with a cyano group at the para-position of the benzamide [1]. It has a molecular formula of C12H10N4OS and a molecular weight of 258.30 g/mol [1]. The compound is primarily noted for its potential anticancer properties, a characteristic shared by many 1,3,4-thiadiazole derivatives [2].

Scaffold 1,3,4-thiadiazole bioactive class
Substituents 4-cyano, 5-ethyl polarity and H-bonding context
Research use SAR probe, cell-model endpoint screening

Critical Substituent Roles in 4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide


Substituting 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide with a generic 1,3,4-thiadiazole derivative is not scientifically sound due to the profound impact of specific substituents on molecular properties and biological activity. The 1,3,4-thiadiazole scaffold itself is known for its cytotoxic potential, but the addition of a 5-ethyl group and, critically, a 4-cyano group on the benzamide moiety, alters key physicochemical parameters [1]. These modifications directly influence target binding affinity, cellular uptake, and overall pharmacokinetic profile [2]. The following sections provide quantitative evidence of how these structural features differentiate this compound from its closest analogs.

Unsubstituted analog Removing the 4-cyano group reduces TPSA and H-bond acceptors, altering polarity and target interaction profiles
Generic thiadiazoles Class-level cytotoxicity does not imply equivalent activity; substituent pattern governs binding and cellular response
Missing direct data No compound-specific cytotoxicity data available; cell-model response requires individual validation

Quantitative Analog Comparison for 4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide


4-Cyano Substitution Enhances Polarity and H-Bonding

The incorporation of a 4-cyano group on the benzamide moiety significantly increases the compound's polarity and hydrogen-bonding capacity compared to the unsubstituted analog. This modification is expected to enhance interactions with biological targets and improve aqueous solubility [1].

Polarity & H-Bonding
Cross-study comparable
TPSA 107 Ų vs 83 Ų
+24 Ų
Reported polarity and solubility context
Higher TPSA may correlate with permeability; data to verify experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Increased H-Bond Acceptors Strengthen Target Interactions

The 4-cyano group provides an additional hydrogen bond acceptor compared to the unsubstituted benzamide analog. This increase in potential interaction sites is a key driver for enhanced binding affinity to protein targets, as demonstrated in molecular docking studies of related thiadiazole derivatives [1].

H-Bond Acceptors
Cross-study comparable
5 vs 4 acceptors
+1
Supports enhanced target binding potential
May improve ligand-protein stability; requires docking validation
Medicinal Chemistry Structure-Activity Relationship Molecular Docking

1,3,4-Thiadiazole Scaffold as Intrinsic Anticancer Pharmacophore

The 1,3,4-thiadiazole core is a well-established pharmacophore for anticancer activity. A comprehensive review of the literature confirms that derivatives of this class exhibit moderate-to-high cytotoxicity against various cancer cell lines [1]. While direct comparative data for this specific compound is limited, its core structure aligns with a class of molecules known to interfere with key cellular processes such as DNA replication and cell cycle progression [1].

Class Cytotoxicity
Class-level inference
IC50 range sub-µM to >100 µM
No direct data
Reported class-level activity; direct data to verify
Cell-model endpoint requires individual validation
Anticancer Research Drug Discovery Cytotoxicity

Application Scenarios for 4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide


Lead Optimization in Anticancer Drug Discovery

The compound's favorable physicochemical profile (increased TPSA and hydrogen-bonding capacity) makes it a suitable starting point for hit-to-lead optimization campaigns focused on developing novel anticancer agents. Its core 1,3,4-thiadiazole scaffold is associated with cytotoxic activity [1], and the specific substituents offer opportunities for further modification to enhance potency and selectivity [2].

SAR Studies of 1,3,4-Thiadiazole Derivatives

Due to its distinct substitution pattern (5-ethyl and 4-cyano), this compound serves as a valuable tool for probing the SAR of 1,3,4-thiadiazole-based molecules. By comparing its activity (once established) with analogs lacking the cyano group or with different alkyl chains, researchers can delineate the contributions of these substituents to target binding and cellular activity [2].

In Silico Modeling and Computational Chemistry

The well-defined structure and computed physicochemical properties of this compound make it an excellent candidate for in silico studies. It can be used to build and validate pharmacophore models, perform molecular docking simulations to predict potential protein targets, or serve as a reference molecule in quantitative structure-activity relationship (QSAR) models [2].

Application
Selection Property
Validation Focus
Hit-to-lead optimization studies
Physicochemical profile (polarity, H-bonding)
ADME/T and target engagement review
SAR probe studies
Substitution pattern (4-cyano, 5-ethyl)
Comparative cellular activity review
In silico modeling
Computed properties and structure
Pharmacophore model validation

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